Scandenolide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La escandenolida se puede aislar de las hojas de Mikania micrantha mediante fraccionamiento guiado por bioactividad . El proceso implica extraer las hojas con diclorometano, seguido de purificación utilizando técnicas cromatográficas .

Métodos de Producción Industrial:

Análisis De Reacciones Químicas

Tipos de Reacciones: La escandenolida experimenta diversas reacciones químicas, incluyendo:

Oxidación: La escandenolida se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactónico.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo lactónico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las condiciones varían dependiendo del sustituyente que se introduzca, pero a menudo involucran el uso de catalizadores y solventes específicos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la escandenolida, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Scandenolide has the molecular formula and a molecular weight of approximately 248.35 g/mol. Its unique structure includes a lactone ring, which is crucial for its biological interactions. The compound's single-crystal X-ray structure has been documented, revealing insights into its stereochemistry and reactivity .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various microbial strains. A study assessed the effectiveness of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. However, it was found to be inactive against this pathogen, suggesting that the presence of an acetoxy group at C-3 may hinder its activity .

| Microbial Strain | IC50 (μg/mL) | Activity |

|---|---|---|

| Trypanosoma cruzi (epimastigotes) | Not active | No significant inhibition |

| Leishmania braziliensis (promastigotes) | Not tested | Potential for further research |

Anti-inflammatory Properties

This compound has been reported to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases. Its mechanism involves modulation of redox signaling pathways, including activation of the Nrf2 pathway and inhibition of the NF-κB pathway .

Natural Pesticides

Due to its bioactive properties, this compound is being explored for use in developing natural pesticides. Its effectiveness against certain pests makes it a candidate for organic farming practices that seek to minimize chemical pesticide use .

Influence on Soil Microbial Diversity

Studies have shown that this compound can positively influence soil microbial communities, enhancing diversity and activity. This is crucial for maintaining ecosystem health and promoting sustainable agricultural practices .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive assessment was conducted on various sesquiterpene lactones, including this compound. The study highlighted this compound's lack of activity against Trypanosoma cruzi, while other compounds like deoxymikanolide showed significant efficacy with IC50 values as low as 0.08 μg/mL .

- Inflammatory Response Modulation : In vitro experiments demonstrated that this compound could reduce levels of inflammatory markers in macrophages, suggesting its potential role in therapeutic applications for inflammatory diseases .

Mecanismo De Acción

La escandenolida ejerce sus efectos inhibiendo la síntesis de leucotrienos y factor activador de plaquetas en los leucocitos . Esta inhibición ocurre a través de la interacción con enzimas específicas involucradas en las vías de biosíntesis de estas moléculas, lo que lleva a una reducción de la inflamación y la agregación plaquetaria .

Compuestos Similares:

- Mikanolida

- Deoximikanolida

- Dihidromikanolida

Comparación: La escandenolida es única entre estas lactonas sesquiterpénicas debido a sus efectos inhibitorios específicos sobre la síntesis de leucotrienos y factor activador de plaquetas . Mientras que la mikanolida y la deoximikanolida también exhiben actividades biológicas, la estructura molecular distintiva de la escandenolida contribuye a su mecanismo de acción único y sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

- Mikanolide

- Deoxymikanolide

- Dihydromikanolide

Comparison: Scandenolide is unique among these sesquiterpene lactones due to its specific inhibitory effects on leukotriene and platelet-activating factor synthesis . While mikanolide and deoxymikanolide also exhibit biological activities, this compound’s distinct molecular structure contributes to its unique mechanism of action and potential therapeutic applications .

Actividad Biológica

Scandenolide, a sesquiterpene lactone isolated from various species of the Mikania genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, including its anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Isolation

This compound is characterized by its unique sesquiterpene lactone structure, which is common among compounds derived from the Mikania genus. It is often isolated through chromatographic techniques from plant extracts, particularly from Mikania micrantha and Mikania scandens.

1. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies demonstrate that hydroalcoholic extracts containing this compound exhibit significant inhibition of protein denaturation, a key indicator of anti-inflammatory potential.

- Case Study : In a study assessing the anti-inflammatory effects of Mikania scandens, the hydroethanolic extract showed a 50% inhibition rate at a dosage of 1000 mg/kg in carrageenan-induced inflammation models, suggesting that this compound contributes to this effect .

2. Antimicrobial Activity

This compound has shown varying degrees of antimicrobial activity against several pathogens. However, it is essential to note that while other compounds like mikanolide and deoxymikanolide exhibit potent activity against Trypanosoma cruzi, this compound itself did not demonstrate significant antiprotozoal activity.

- Data Table: Antimicrobial Activity of Sesquiterpene Lactones

| Compound | Pathogen | IC50 (μg/mL) | Activity |

|---|---|---|---|

| Mikanolide | Trypanosoma cruzi | 0.7 | Active |

| Deoxymikanolide | Trypanosoma cruzi | 0.08 | Active |

| This compound | Trypanosoma cruzi | Not Active | Not Active |

This table illustrates the comparative efficacy of various sesquiterpene lactones where this compound's lack of activity is notable .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound towards human cell lines. While it was part of a broader investigation into the cytotoxic properties of Mikania extracts, specific data on this compound alone remains limited.

- Findings : The cytotoxicity of this compound was evaluated alongside other compounds, with deoxymikanolide showing higher selectivity indices for trypomastigotes compared to this compound .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in anti-inflammatory applications. However, its limited efficacy against certain protozoal infections suggests that further research is needed to fully understand its pharmacological profile.

Propiedades

IUPAC Name |

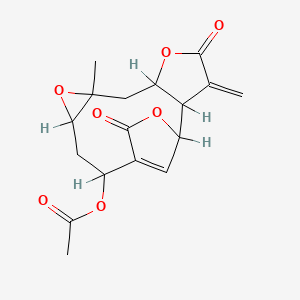

(8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMCFUYVZKJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946540 | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-16-9 | |

| Record name | Scandenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandenolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a-Methyl-3-methylidene-2,6-dioxodecahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.